EPZ004777

Vue d'ensemble

Description

EPZ004777 est un inhibiteur puissant et sélectif de l'enzyme disruptor of telomeric silencing 1-like (DOT1L), une méthyltransférase de l'histone lysine. Ce composé a démontré un potentiel significatif dans l'inhibition de la méthylation de la lysine 79 sur l'histone 3 (H3K79), qui est cruciale dans le développement de la leucémie à lignées mixtes et d'autres cancers .

Méthodes De Préparation

La synthèse d'EPZ004777 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et impliquent généralement des techniques de synthèse organique avancées. Les méthodes de production industrielle d'this compound ne sont pas largement divulguées, mais elles suivent généralement des principes similaires de synthèse organique avec une optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

EPZ004777 subit principalement des réactions liées à sa fonction d'inhibiteur de DOT1L. Il montre une inhibition puissante et dépendante de la concentration de l'activité enzymatique de DOT1L avec une CI50 de 0,4 nM . Le composé est hautement sélectif pour DOT1L par rapport aux autres méthyltransférases d'histones. Les réactifs et les conditions communs utilisés dans ces réactions comprennent divers solvants et catalyseurs qui facilitent le processus d'inhibition. Le principal produit formé à partir de ces réactions est l'inhibition de la méthylation de H3K79, conduisant à la suppression de la prolifération des cellules leucémiques .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'épigénétique. Voici quelques-unes de ses applications clés :

Recherche sur le cancer : this compound a montré des effets antitumoraux significatifs dans diverses lignées cellulaires cancéreuses et modèles animaux.

Développement de médicaments : This compound sert de composé principal pour développer de nouveaux agents thérapeutiques ciblant DOT1L et les voies associées.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme DOT1L, qui est responsable de la méthylation de la lysine 79 sur l'histone 3. Cette inhibition perturbe le processus de méthylation, conduisant à des modifications de l'expression génique et à la suppression de la croissance des cellules leucémiques. Les cibles moléculaires et les voies impliquées comprennent l'enzyme DOT1L et les effets en aval sur la méthylation des histones et la régulation génique .

Applications De Recherche Scientifique

Introduction to EPZ004777

This compound is a potent and selective inhibitor of the DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, which plays a critical role in the methylation of histone H3 at lysine 79 (H3K79). This compound has emerged as a significant tool in cancer research, particularly in the treatment of mixed lineage leukemia (MLL) and other malignancies linked to aberrant DOT1L activity. The selective inhibition of DOT1L by this compound has demonstrated promising therapeutic effects, making it a focal point for ongoing research.

Treatment of Mixed Lineage Leukemia

This compound has been extensively studied for its efficacy against MLL-rearranged leukemias. Key findings include:

- In Vitro Efficacy : The compound exhibits potent anti-proliferative effects on various MLL-rearranged leukemia cell lines with IC50 values ranging from 0.17 µM to 6.47 µM .

- In Vivo Studies : In mouse xenograft models, this compound significantly prolongs survival and induces complete tumor regression without notable toxicity .

Breast Cancer Research

Recent studies have explored the potential of this compound in breast cancer therapy:

- Epithelial-to-Mesenchymal Transition : The compound has been shown to increase E-cadherin levels while repressing transcription factors that promote epithelial-to-mesenchymal transition (EMT), thereby potentially reducing metastasis .

- Triple-Negative Breast Cancer : this compound's role in modulating cancer stem cell properties and migration in triple-negative breast cancer has been investigated, highlighting its therapeutic promise .

Enhancing Cellular Reprogramming

This compound has also been noted for its ability to enhance the efficiency of cellular reprogramming:

- Yamanaka Factors : The compound improves the reprogramming efficiency of fibroblasts into induced pluripotent stem cells (iPSCs) by three to four times, suggesting its utility in regenerative medicine .

Comprehensive Data Table

Case Study 1: Efficacy in MLL-Rearranged Leukemia

A study demonstrated that treatment with this compound led to significant reductions in cell viability in MLL-rearranged leukemia cell lines. The compound's ability to inhibit H3K79 methylation correlated with decreased expression levels of HOXA9 and MEIS1, critical drivers of leukemogenesis.

Case Study 2: Impact on Breast Cancer Metastasis

In a preclinical model, this compound was shown to reverse EMT characteristics in breast cancer cells. By increasing E-cadherin expression and reducing levels of SNAIL and ZEB transcription factors, the compound may inhibit metastatic spread, presenting a novel therapeutic strategy.

Mécanisme D'action

EPZ004777 exerts its effects by selectively inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3. This inhibition disrupts the methylation process, leading to changes in gene expression and the suppression of leukemic cell growth. The molecular targets and pathways involved include the DOT1L enzyme and the downstream effects on histone methylation and gene regulation .

Comparaison Avec Des Composés Similaires

EPZ004777 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de DOT1L. Les composés similaires comprennent :

EPZ-5676 : Un autre inhibiteur de DOT1L avec une meilleure puissance et sélectivité par rapport à this compound.

This compound se distingue par son inhibition spécifique de DOT1L et son activité antitumorale significative dans les cellules leucémiques.

Activité Biologique

EPZ004777 is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1 Like), primarily known for its role in the treatment of MLL (Mixed Lineage Leukemia)-rearranged leukemia. This compound has garnered significant attention due to its unique mechanism of action and promising therapeutic potential.

This compound functions by competitively inhibiting the binding of S-adenosylmethionine (SAM) to DOT1L, leading to a marked decrease in the methylation of histone H3 at lysine 79 (H3K79). This inhibition disrupts the transcriptional regulation of genes associated with MLL-rearranged leukemias, effectively reducing cell proliferation and promoting apoptosis in affected cells. Notably, this compound has an IC50 value of approximately 400 pM , indicating its high potency against DOT1L .

In Vitro Efficacy

In vitro studies have demonstrated that this compound selectively inhibits H3K79 methylation in various MLL-rearranged leukemia cell lines. For instance, treatment with this compound led to significant reductions in the expression levels of MLL fusion target genes, such as HOXA9 and MEIS1 , which are critical for leukemia cell survival and proliferation .

- Cell Lines Tested : MV4;11, Molm13

- Mechanisms Observed :

- Decreased proliferation rates.

- Induction of apoptosis.

- Cell cycle arrest.

In Vivo Efficacy

In mouse xenograft models, this compound has shown substantial antitumor efficacy. Not only does it significantly extend median survival in mice bearing MLL-rearranged leukemia, but it also induces tumor regression without notable toxicity .

Comparative Analysis with Other DOT1L Inhibitors

To understand the relative efficacy and selectivity of this compound, a comparison with another DOT1L inhibitor, EPZ5676, is insightful:

| Compound | IC50 (pM) | Selectivity | Key Findings |

|---|---|---|---|

| This compound | 400 | High | Selectively inhibits H3K79 methylation; induces apoptosis in MLL cells. |

| EPZ5676 | ≤80 | Extremely High | More potent than this compound; causes tumor regressions in vivo. |

Case Studies and Clinical Relevance

Research indicates that DOT1L inhibition via compounds like this compound not only impacts leukemia but may also have implications in other malignancies. For example, studies have shown that inhibiting DOT1L can restore E-cadherin levels in breast cancer cells by repressing transcription factors that promote epithelial-to-mesenchymal transition (EMT) . This suggests potential applications beyond hematological malignancies.

Structural Insights

The structural analysis of this compound bound to DOT1L reveals critical interactions that facilitate its inhibitory action. The compound induces a remodelling of the catalytic site within DOT1L, providing insights into how modifications to the compound could enhance its potency and selectivity .

Propriétés

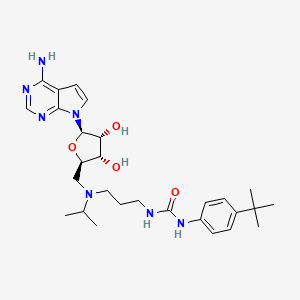

IUPAC Name |

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGFPHDRFQODR-ICLZECGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719178 | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338466-77-5 | |

| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 775852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary molecular target of EPZ004777?

A1: this compound is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]

Q2: How does this compound interact with DOT1L?

A2: this compound acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that this compound binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]

Q3: What are the downstream effects of this compound treatment on cells?

A3: this compound inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, this compound treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't specify the molecular formula and weight of this compound, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.

Q5: Is there information available about the spectroscopic data for this compound?

A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.

Q6: Has the stability of this compound been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?

A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for this compound, one study mentions that this compound has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of this compound, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []

Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A8: Research suggests that a lag time of several days might exist between this compound exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []

Q9: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A9: The efficacy of this compound has been evaluated in various models, including:

- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []

- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []

Q10: Are there known resistance mechanisms to this compound in leukemia cells?

A10: The provided abstracts do not mention specific resistance mechanisms to this compound. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.

Q11: What is the safety profile of this compound based on preclinical studies?

A11: The information available about the toxicology and safety of this compound is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []

Q12: Has this compound been investigated for applications beyond leukemia?

A12: Yes, this compound has been explored in other contexts, including:

- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by this compound, is not essential for the canonical Wnt signaling pathway or colon cancer development. []

- Osteoclastogenesis: Research indicates that DOT1L, the target of this compound, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []

- Somatic Cell Nuclear Transfer (SCNT): this compound treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]

- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by this compound can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.